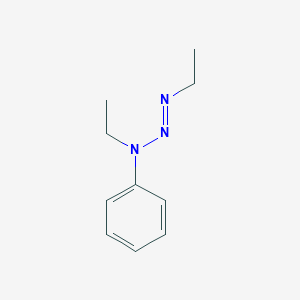

(1E)-1,3-Diethyl-3-phenyltriaz-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

63246-76-4 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

N-ethyl-N-(ethyldiazenyl)aniline |

InChI |

InChI=1S/C10H15N3/c1-3-11-12-13(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

SOWRLDCZDXNMSK-UHFFFAOYSA-N |

Canonical SMILES |

CCN=NN(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies for Triazenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of triazenes in solution. It provides critical information on dynamic processes, including restricted rotation and potential tautomerism, and is sensitive to the electronic environment of each nucleus.

The ¹H NMR spectrum of (1E)-1,3-Diethyl-3-phenyltriaz-1-ene is expected to show distinct signals for the ethyl and phenyl protons. The ethyl groups, being chemically different (one attached to N1 and the other to N3), should, in principle, exhibit separate quartet and triplet signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons, respectively. However, dynamic processes such as restricted rotation around the N2-N3 bond can lead to the broadening or coalescence of these signals at room temperature. rsc.orgacs.orglibretexts.org Variable temperature NMR studies are often employed to probe such dynamic behaviors. At low temperatures, the rotation is slowed, and distinct signals for the two ethyl groups might be resolved. Conversely, at higher temperatures, faster rotation would lead to averaged, sharp signals.

The chemical shifts of the protons are significantly influenced by the solvent. mdpi.comresearchgate.netresearchgate.net Polar solvents can interact with the lone pairs of the nitrogen atoms, affecting the electron density distribution and thus the shielding of adjacent protons. For instance, a change from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can induce noticeable shifts in the proton resonances, particularly those of the N-alkyl groups. mdpi.com This solvatochromic effect can be used to probe solute-solvent interactions.

Table 1: Representative ¹H NMR Chemical Shift Data for Analogous 1,3-Dialkyl-3-phenyltriazenes

| Functional Group | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Notes |

| Phenyl-H | 7.20 - 7.50 | Multiplet | Aromatic protons. |

| N1-CH₂-CH₃ | ~3.80 - 4.20 | Quartet | Methylene protons of the ethyl group on the double-bonded nitrogen. |

| N3-CH₂-CH₃ | ~3.60 - 4.00 | Quartet | Methylene protons of the ethyl group on the single-bonded nitrogen. |

| N1-CH₂-CH₃ | ~1.30 - 1.60 | Triplet | Methyl protons. |

| N3-CH₂-CH₃ | ~1.20 - 1.50 | Triplet | Methyl protons. |

Note: The exact chemical shifts can vary depending on the specific compound, concentration, and temperature.

The ¹³C NMR spectrum provides further detail on the carbon skeleton and the electronic structure of the triazene (B1217601). The delocalization of the lone pair on the N3 nitrogen atom into the N=N double bond influences the chemical shifts of the attached carbons. wikipedia.orgresearchgate.net The phenyl carbons will appear in the aromatic region (typically 120-150 ppm), with the ipso-carbon (attached to N3) showing a distinct chemical shift due to the direct attachment of the nitrogen atom. The chemical shifts of the ethyl carbons are sensitive to their position relative to the triazene core.

Similar to ¹H NMR, solvent effects can also be observed in ¹³C NMR spectra, although they are generally less pronounced. monash.edu The electronic delocalization within the triazene moiety can be subtly altered by solvent polarity, leading to minor shifts in the carbon resonances.

Table 2: Estimated ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| Phenyl (ipso) | ~145 - 150 | Carbon attached to the N3 atom. |

| Phenyl (ortho, meta, para) | ~120 - 130 | Aromatic carbons. |

| N1-CH₂ | ~45 - 55 | Methylene carbon of the ethyl group on N1. |

| N3-CH₂ | ~40 - 50 | Methylene carbon of the ethyl group on N3. |

| N1-CH₂-CH₃ | ~14 - 18 | Methyl carbon. |

| N3-CH₂-CH₃ | ~12 - 16 | Methyl carbon. |

Note: These are estimated values based on data for analogous compounds. monash.edursc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. wikipedia.org The conjugated system, which includes the phenyl ring and the triazene moiety, gives rise to strong π → π* transitions, typically observed at shorter wavelengths (higher energy). nih.gov The presence of lone pairs on the nitrogen atoms allows for weaker n → π* transitions, which usually appear at longer wavelengths (lower energy). libretexts.org

The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents. The phenyl group in conjugation with the triazene double bond is the primary chromophore. The ethyl groups, being alkyl substituents, have a minor electronic effect. The solvent can also influence the UV-Vis spectrum; polar solvents can stabilize the ground or excited state differently, leading to either a blue shift (hypsochromic) or a red shift (bathochromic) of the absorption bands. wikipedia.orglibretexts.org

Table 3: Expected Electronic Transitions for Phenyltriazene Derivatives

| Transition Type | Typical λ_max Range (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 280 - 350 | High (>10,000) | Associated with the conjugated phenyl-triazene system. spectrabase.comresearchgate.net |

| n → π | 350 - 450 | Low (<2,000) | Involves the non-bonding electrons on the nitrogen atoms. Often appears as a shoulder on the main π → π* band. libretexts.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. acs.org For this compound, the spectra will contain characteristic bands for the phenyl ring, the ethyl groups, and the triazene core.

The key vibrational modes for the triazene moiety include the N=N stretching vibration, which is expected to appear in the region of 1400-1500 cm⁻¹, and the N-N stretching vibration at a lower frequency. acs.orge3s-conferences.org The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethyl groups will show C-H stretching vibrations around 2850-2950 cm⁻¹ and various bending vibrations at lower wavenumbers. chemrxiv.org

Raman spectroscopy is particularly useful for observing the symmetric N=N stretching mode, which may be weak in the IR spectrum. mdpi.comresearchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the precise assignment of vibrational modes. researchgate.netconicet.gov.ar

Table 4: Representative Vibrational Mode Assignments for a Phenyltriazene Structure

| Wavenumber (cm⁻¹) | Assignment | Technique |

| > 3000 | Aromatic C-H stretch | IR, Raman |

| 2850 - 2950 | Aliphatic C-H stretch (ethyl) | IR, Raman |

| ~1600 | Aromatic C=C stretch | IR, Raman |

| ~1510 | Asymmetric N=N-N stretch | IR, Raman mdpi.com |

| ~1450 | Aromatic C=C stretch / CH₂ scissoring | IR, Raman |

| ~1400 | Symmetric N=N stretch | Raman mdpi.com |

| ~1250 | C-N stretch | IR, Raman |

| 700 - 800 | Aromatic C-H out-of-plane bend | IR |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. For a triazene like this compound, a crystal structure would confirm the (E)-configuration about the N=N double bond. nih.gov The triazene moiety (N=N-N) is generally found to be planar or nearly planar. researchgate.netiucr.org

The N=N double bond is expected to have a length of approximately 1.25-1.30 Å, while the N-N single bond would be around 1.30-1.35 Å, indicating some degree of delocalization. iucr.org The C-N bond lengths will also provide insight into the electronic interactions between the phenyl and ethyl groups and the triazene core.

Furthermore, X-ray crystallography reveals the supramolecular structure, which is how the molecules pack in the crystal lattice. nih.gov This packing is governed by intermolecular interactions such as van der Waals forces and, if present, weaker C-H···N or C-H···π hydrogen bonds. The arrangement of molecules in the solid state can influence the physical properties of the compound. mdpi.com

Table 5: Typical Bond Lengths and Angles for 1,3-Disubstituted Triazenes from X-ray Crystallography

| Parameter | Typical Value |

| N=N Bond Length | 1.25 - 1.30 Å |

| N-N Bond Length | 1.30 - 1.35 Å |

| C-N (Aryl) Bond Length | 1.40 - 1.45 Å |

| C-N (Alkyl) Bond Length | 1.45 - 1.50 Å |

| N=N-N Bond Angle | 110 - 115° |

| C-N-N Bond Angle | 115 - 125° |

Note: These values are generalized from published crystal structures of related triazene compounds. nih.goviucr.org

Reactivity and Mechanistic Investigations of 1e 1,3 Diethyl 3 Phenyltriaz 1 Ene Derivatives

Thermal Stability and Decomposition Pathways

The thermal behavior of triazenes is a key factor in their utility, particularly in applications requiring elevated temperatures. Generally, triazenes exhibit greater thermal stability compared to their corresponding diazonium salts.

The thermal decomposition of triazenes often proceeds through a radical mechanism involving the homolytic cleavage of the N-N bonds. A primary pathway for the decomposition of many nitrogen-rich compounds is the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. In the case of 1,3-disubstituted triazenes, thermolysis can lead to the formation of secondary amines and other products resulting from radical recombination and subsequent reactions.

Table 1: General Products of Thermolysis of 1,3-Dialkyl-3-Aryltriazenes

| Reactant | Conditions | Major Products | Minor Products |

| 1,3-Dialkyl-3-Aryltriazene | High Temperature | Secondary Amine, Aryl derivatives, N₂ | Products from radical side-reactions |

Comparative Analysis of Triazene (B1217601) and Diazonium Salt Thermal Stability

A significant advantage of triazenes over their diazonium salt counterparts is their enhanced thermal stability. chim.it Differential scanning calorimetry (DSC) studies have demonstrated that while many diazonium salts decompose at temperatures well below 200°C, the corresponding triazenes often remain stable above this temperature. chim.it This increased stability makes triazenes safer and more convenient to handle, store, and use in chemical reactions, particularly at larger scales.

The stability of diazonium salts is highly dependent on the substituents on the aromatic ring and the counter-ion. chim.it In contrast, triazenes, formed by the reaction of a diazonium salt with a secondary amine, effectively "protect" the diazo group, rendering the molecule less prone to spontaneous and potentially explosive decomposition. For example, the para-nitro substituted diazonium salt is significantly more thermally stable in its piperidine (B6355638) triazene form. chim.it

Table 2: Comparative Thermal Stability of Diazonium Salts and Corresponding Triazenes

| Compound Type | General Decomposition Temperature Range | Key Stability Factors |

| Aryl Diazonium Salts | Varies widely, many decompose < 150°C | Substituents on the aromatic ring, nature of the counter-ion |

| 1-Aryl-3,3-dialkyltriazenes | Generally stable > 200°C | Nature of the alkyl and aryl substituents |

Protolytic Decomposition and Regeneration of Amine Moieties

Triazenes are susceptible to decomposition under acidic conditions, a reaction that can be synthetically useful for the in situ generation of diazonium ions and the regeneration of the parent amine. This process involves the protonation of the triazene, followed by the cleavage of the N-N bond.

Kinetic studies on the hydrolysis of related triazene compounds have shown that the reaction can be specific-acid-catalyzed, with solvent deuterium (B1214612) isotope effects (kH/kD) of less than 1.0, which is consistent with a pre-equilibrium protonation of the substrate. elsevierpure.com The subsequent cleavage of the N-N bond is the rate-determining step. This controlled decomposition allows for the regeneration of the amine moiety and the utilization of the diazonium ion in subsequent reactions, such as the synthesis of aryl halides.

Table 3: Factors Influencing the Protolytic Decomposition of 1,3-Disubstituted Triazenes

| Factor | Influence on Decomposition Rate | Mechanistic Implication |

| Increased Acidity | Increases rate | Facilitates the initial protonation step |

| Electron-donating substituents on the aryl ring | Generally increases rate | Stabilizes the formation of the aryldiazonium ion |

| Solvent Polarity | Can influence rate | Affects the stability of the charged intermediates |

Photolytic Decomposition Mechanisms

The photolytic decomposition of 1-aryl-3,3-dialkyltriazenes, including derivatives of (1E)-1,3-diethyl-3-phenyltriaz-1-ene, has been investigated, revealing a radical-based mechanism. Upon irradiation with UV light, these compounds undergo cleavage of the triazeno group, leading to the formation of various products.

Studies on substituted 1-phenyl-3,3-diethyl-triazenes have shown that photolysis proceeds via a one-step pathway. lippertt.ch The primary photochemical event is the homolytic cleavage of the N-N bond, generating aryl and dialkylamino radicals and releasing molecular nitrogen. These radicals can then react with the solvent or other species present in the reaction mixture. For example, the photolysis of 1-(p-cyanophenyl)-3,3-diethyltriazene in benzene (B151609) solution yields cyanobiphenyl, biphenyl, and diethylamine (B46881) as major products, which is consistent with a radical decomposition mechanism. lippertt.ch

The quantum yield of photolysis is influenced by the nature of the substituents on the phenyl ring. Electron-withdrawing groups have been found to decrease both the quantum yield and the apparent first-order rate constant of decomposition. lippertt.ch

Table 4: Apparent Quantum Yields for the Photolysis of Substituted 1-Phenyl-3,3-diethyl-triazenes in THF Solution

| Substituent on Phenyl Ring | Apparent Quantum Yield (%) |

| -N(CH₃)₂ | 10.6 |

| -OCH₃ | 4.3 |

| -H | 3.5 |

| -Cl | 2.5 |

| -CN | 1.9 |

| -NO₂ | 0.8 |

Isomerization and Rearrangement Processes

While the (1E) configuration is generally the more stable isomer for 1,3-disubstituted triazenes, the potential for isomerization and rearrangement, particularly through tautomerism, is an important aspect of their chemistry.

For 1,3-disubstituted triazenes that possess a hydrogen atom on one of the nitrogen atoms, such as 1-aryl-3-alkyltriazenes, N-H tautomerism is possible. This involves the migration of a proton between the N(1) and N(3) atoms of the triazene chain. In the case of this compound, where both substituents on the N(3) nitrogen are ethyl groups, this type of tautomerism is not possible. However, in related systems where one of the ethyl groups is replaced by a hydrogen atom (i.e., 1-ethyl-3-phenyltriazene), a tautomeric equilibrium would exist.

Computational studies on related heterocyclic systems, such as 1,3,5-triazine (B166579) derivatives, have shown that the relative stability of different tautomers can be significantly influenced by the nature of the substituents and the surrounding medium. nih.govresearchgate.netresearchgate.net For instance, in amino-substituted triazines, an equilibrium between amino and imino forms can exist. chim.it The position of this equilibrium is governed by factors such as intramolecular hydrogen bonding and solvent polarity. While not directly applicable to this compound, these studies highlight the structural flexibility inherent in the triazene core and the importance of considering potential isomeric forms in related compounds.

E/Z Isomerization Under Various Conditions

The N=N double bond in triazenes like this compound allows for the existence of E (trans) and Z (cis) isomers. The thermal isomerization from the less stable Z-isomer to the more stable E-isomer has been investigated for analogous compounds, such as 1,3-diphenyltriazene (DPT), providing insight into the mechanisms under different chemical environments. acs.orgnih.gov

Research conducted on DPT in aqueous solutions using laser-flash photolysis techniques revealed that the cis-to-trans isomerization process is subject to catalysis by both general acids and general bases. acs.orgacs.org This suggests that the rate of isomerization for derivatives like this compound would also be highly dependent on the pH and buffer components of the solution.

The proposed mechanisms for these catalytic pathways involve prototropic rearrangements:

Acid Catalysis : In acidic conditions, the isomerization is believed to proceed via a rate-limiting proton transfer to one of the nitrogen atoms of the triazene moiety. acs.org Specifically, protonation of the nitrogen-nitrogen double bond of the cis-isomer facilitates rotation or inversion to the trans-form.

Base Catalysis : Under basic conditions, the catalysis is attributed to a rate-limiting, base-promoted ionization of the amino nitrogen. acs.org The resulting anion undergoes isomerization more readily than the neutral species.

At very high pH, an additional process, believed to be the interconversion of cis rotamers through hindered rotation around the N-N single bond, can become the rate-limiting step. acs.orgacs.org These findings highlight that the isomerization can be controlled by adjusting the pH, with distinct mechanisms dominating in acidic versus basic media.

| Condition | Catalyst Type | Proposed Rate-Limiting Step | Reference |

|---|---|---|---|

| Acidic (e.g., buffered acid) | General Acid | Proton transfer to the N=N double bond of the cis-isomer. | acs.org |

| Basic (e.g., buffered base) | General Base | Base-promoted ionization of the amino nitrogen of the cis-isomer. | acs.org |

| High pH | - | Interconversion of cis rotamers via N-N single bond rotation. | acs.org |

Acid-Catalyzed Transformations and Their Selectivity

A fundamental characteristic of aryl triazenes, including this compound, is their controlled decomposition under acidic conditions. This reactivity is the basis for their use as stable precursors to diazonium ions in organic synthesis. rsc.org Both Brønsted and Lewis acids can catalyze the cleavage of the triazene functional group. rsc.org

The mechanism of this transformation begins with the protonation or coordination of the acid to a nitrogen atom of the triazene. acs.org Spectroscopic and crystallographic studies on various triazene adducts have shown that this interaction preferentially occurs at the N1 atom (the nitrogen atom of the N=N double bond that is not bonded to the phenyl group). rsc.orgx-mol.net Following this activation step, the N2-N3 bond cleaves heterolytically. This fragmentation is generally irreversible and yields a secondary amine (in this case, N-ethylaniline) and a diazonium ion (ethanediazonium).

For an unsymmetrical triazene like this compound, acid-catalyzed decomposition results in two potential sets of products, depending on which N-N bond cleaves. However, for 1-alkyl-3-aryl triazenes, cleavage predominantly occurs between N2 and N3 to release the more stable aryldiazonium salt and the dialkylamine. In the case of this compound, the cleavage would yield N,N-diethylamine and a phenyldiazonium ion. The subsequent reaction of the phenyldiazonium ion with a nucleophile (Nu⁻) dictates the final product.

| Acid Type | Initial Step | Key Intermediate | Example Nucleophile (Nu⁻) | Resulting Product Class | Reference |

|---|---|---|---|---|---|

| Brønsted Acid (e.g., HCl, H₂SO₄) | Protonation at N1 | Phenyldiazonium Ion (C₆H₅N₂⁺) | Cl⁻ | Aryl Halide (Chlorobenzene) | rsc.org, acs.org |

| Brønsted Acid (e.g., H₂SO₄ in H₂O) | Protonation at N1 | Phenyldiazonium Ion (C₆H₅N₂⁺) | H₂O | Phenol | elsevierpure.com, acs.org |

| Lewis Acid (e.g., BF₃·OEt₂) | Coordination to N1 | Phenyldiazonium Ion (C₆H₅N₂⁺) | I⁻ | Aryl Halide (Iodobenzene) | rsc.org, x-mol.net |

| Brønsted Acid (e.g., HBF₄) | Protonation at N1 | Phenyldiazonium Ion (C₆H₅N₂⁺) | F⁻ (from BF₄⁻) | Aryl Fluoride (Fluorobenzene) | rsc.org, acs.org |

Applications of Triazenes in Modern Organic Synthesis

Triazenes as Removable Protecting Groups for Amines

The protection of amine functionalities is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. wikipedia.orguchicago.edu Triazenes have been successfully employed as robust protecting groups for secondary amines, offering distinct advantages in terms of stability and selective removal. nih.govresearchgate.net

The introduction of a triazene (B1217601) protecting group onto a secondary amine is typically achieved through the reaction of an arene diazonium salt with the target amine. nih.gov This method allows for the formation of a stable 1,3,3-trisubstituted triazene.

The removal of the triazene group, or deprotection, is a critical step to regenerate the free amine. This is generally accomplished under mild acidic conditions. researchgate.net Treatment with trifluoroacetic acid (TFA) effectively cleaves the triazene moiety, often providing the deprotected amine in nearly quantitative yields. nih.gov This mild deprotection condition ensures that other sensitive functional groups within the molecule remain intact.

| Step | Reagent/Condition | Purpose |

| Protection | Arene diazonium salt | Forms a stable triazene with a secondary amine. |

| Deprotection | Trifluoroacetic acid (TFA) | Cleaves the triazene group to regenerate the amine. nih.gov |

A key advantage of using triazenes as protecting groups is their remarkable stability across a broad spectrum of reaction conditions. This compatibility allows for complex synthetic manipulations on other parts of the molecule without affecting the protected amine. nih.govresearchgate.net

Triazene-protected amines are stable towards:

Oxidizing and reducing conditions : They can withstand various oxidation and reduction protocols commonly used in organic synthesis. nih.govresearchgate.net

Strong bases : They are compatible with strong bases such as organolithium reagents (e.g., tert-butyllithium) and lithium diisopropylamide (LDA). researchgate.net

Alkylating reagents : The triazene group is inert to common alkylating agents. researchgate.net

Furthermore, they have demonstrated compatibility with numerous functional groups, including esters, primary, secondary, and tertiary hydroxyl groups, glycosidic bonds, and enol ethers. nih.gov This wide-ranging stability makes the triazene a valuable tool in the synthesis of complex molecules like aminoglycoside antibiotics. nih.gov

Triazenes as Precursors and Directing Groups for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond their role in amine protection, triazenes are powerful tools for constructing new chemical bonds. aidic.it They can function as both a removable directing group to guide reactions to a specific location on an aromatic ring and as a precursor to reactive intermediates. researchgate.netpkusz.edu.cnnih.gov

Aryl triazenes are effective arylation reagents in transition-metal-catalyzed cross-coupling reactions. aidic.itcetjournal.it In these reactions, the triazene group acts as a leaving group, enabling the transfer of its aryl moiety to another molecule.

Palladium-catalyzed reactions are commonly employed, facilitating the formation of aryl-aryl bonds, which are prevalent in natural products, pharmaceuticals, and advanced materials. aidic.it For instance, aryl triazenes can be coupled with indoles and azole compounds in the presence of a palladium catalyst. cetjournal.it The triazene group can also participate in Heck reactions, where it serves as a leaving group in the olefination of arenes. pkusz.edu.cn More recently, nickel has also been utilized as a catalyst for cross-electrophile coupling of triazine esters with aryl bromides. researchgate.net

Table of Transition-Metal-Catalyzed Reactions with Triazenes

| Catalyst | Reaction Type | Substrates | Bond Formed |

|---|---|---|---|

| Palladium | Arylation | Aryl triazene and indole/azole cetjournal.it | C(sp²)-C(sp²) |

| Palladium | Heck Reaction | Triazenyl arene and styrene (B11656) pkusz.edu.cn | C(sp²)-C(sp²) |

Direct C-H bond functionalization is a highly atom-economical strategy for building molecular complexity. pkusz.edu.cn The triazene group has proven to be an excellent directing group for achieving high regioselectivity in these transformations, particularly at the ortho position of an aromatic ring. pkusz.edu.cnnih.gov

In rhodium(III)-catalyzed reactions, the triazene group can direct the oxidative olefination of arenes under mild conditions. pkusz.edu.cn This methodology has been applied to various triazene-substituted arenes and acrylates. pkusz.edu.cn The triazene group's ability to coordinate with the metal catalyst brings the catalyst into close proximity to a specific C-H bond, facilitating its activation. nih.gov This strategy has been successfully used in the synthesis of indoles through a triazene-directed C-H annulation with alkynes. pkusz.edu.cn A significant advantage is that the triazene directing group can be easily removed after the desired transformation, a feature not common to all directing groups. pkusz.edu.cn

Aryl triazenes can serve as precursors for highly reactive aryl species, such as aryl cations and aryl radicals. aidic.itpkusz.edu.cn In the presence of protic or Lewis acids, aryl triazenes can be converted into diazonium salts. researchgate.net These diazonium intermediates can then fragment, often promoted by light (photoredox catalysis) or a transition metal, to generate aryl radicals upon the loss of dinitrogen gas. nih.govrsc.org

These generated aryl radicals are versatile intermediates capable of participating in a variety of bond-forming reactions. nih.govrsc.org For example, they can undergo addition to electron-rich systems like heteroarenes or be used in C-H arylation reactions. nih.gov This approach provides a mild method for generating aryl radicals, which are key intermediates in reactions like the Meerwein arylation. rsc.org

Triazenes in the Synthesis of Complex Heterocyclic Systems

Triazenes serve as valuable precursors in the synthesis of diverse and complex heterocyclic systems. ebrary.net A key strategy involves the use of ortho-substituted aryl triazenes, where the triazene moiety acts as a masked diazonium salt. acs.org Upon cleavage of the triazene under acidic conditions, the in situ generated diazonium salt can readily undergo intramolecular cyclization with a suitably positioned nucleophile on the ortho substituent, leading to the formation of various benzo-fused nitrogen heterocycles. acs.org

This methodology has been successfully employed to generate libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. acs.orgnih.gov For instance, o-aminoaryl-substituted triazenes can be directly converted to benzotriazoles through cleavage and instantaneous heterocyclization. acs.org The versatility of this approach is further enhanced by the ability to introduce a wide range of substituents on the aromatic ring, allowing for the synthesis of a diverse array of heterocyclic structures.

Table 1: Examples of Heterocyclic Systems Synthesized Using Triazene Precursors

| Precursor Type | Heterocyclic Product | Key Transformation |

| o-Aminoaryl-substituted triazene | Benzotriazole | Intramolecular cyclization |

| o-Haloaryl-substituted triazene | Functionalized Benzotriazoles | Nucleophilic displacement followed by cyclization |

This table provides illustrative examples of how different ortho-substituted triazenes can be utilized to generate specific heterocyclic ring systems.

Application as Linkers in Solid-Phase Organic Synthesis

The unique properties of triazenes have made them highly effective linkers in solid-phase organic synthesis (SPOS). acs.orgacs.org In SPOS, molecules are assembled on a solid support (resin), which facilitates purification by simple filtration and washing, and allows for the use of excess reagents to drive reactions to completion. The choice of linker is crucial as it must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product from the resin.

Triazene linkers excel in this role due to their stability towards a variety of reagents and reaction conditions. acs.orgacs.org They can be used to immobilize aromatic compounds, particularly anilines, onto a solid support. acs.org The synthesis then proceeds by modifying the resin-bound molecule through various chemical transformations. A key advantage of triazene linkers is the ability to achieve "traceless" cleavage, where the point of attachment to the resin is replaced by a hydrogen atom, or to perform functionalization during the cleavage step. acs.org

Acid-mediated cleavage of the triazene linker regenerates a diazonium salt, which can then be subjected to a range of transformations, such as reduction to an arene, or conversion to aryl halides, thereby introducing further diversity into the synthesized molecules. acs.orgsci-hub.se This multifunctional nature makes triazene linkers particularly well-suited for the automated solid-phase synthesis of compound libraries for high-throughput screening. acs.orgnih.gov

Table 2: Features of Triazene Linkers in Solid-Phase Organic Synthesis

| Feature | Description |

| Stability | Stable to a wide range of non-acidic reagents and reaction conditions. acs.org |

| Attachment | Primarily used to link anilines and other aromatic systems to the solid support. acs.org |

| Cleavage | Typically achieved under acidic conditions to generate a resin-bound diazonium salt. acs.org |

| Functionalization | The resulting diazonium salt can be further reacted to introduce various functional groups. acs.org |

This interactive table summarizes the key characteristics and advantages of using triazenes as linkers in solid-phase organic synthesis.

Triazenes as Acylation Reagents

More recently, a novel application of triazenes has emerged, showcasing their potential as acylation reagents. acs.org Specifically, 1-acyl triazenes have been synthesized and found to act as effective acyl transfer agents under acidic conditions. acs.org These compounds can be prepared from 1-alkynyl triazenes through methods such as acid-catalyzed hydration or gold/iodine-catalyzed oxidation. acs.org

Crystallographic studies have revealed that the presence of the acyl group significantly influences the electronic structure of the triazene moiety. acs.org 1-Acyl triazenes exhibit good thermal stability and are compatible with basic and oxidative conditions, allowing for their use in various synthetic sequences. acs.org When treated with an acid, they can efficiently acylate nucleophiles. This reactivity opens up new avenues for the use of triazenes in organic synthesis, moving beyond their traditional roles as protecting groups or precursors for diazonium ions.

Table 3: Reactivity of 1-Acyl Triazenes

| Condition | Reactivity |

| Thermal | High stability. acs.org |

| Basic | Compatible. acs.org |

| Oxidative | Compatible. acs.org |

| Acidic | Act as acylation reagents. acs.org |

This table outlines the stability and reactivity profile of 1-acyl triazenes under different chemical environments.

Coordination Chemistry and Catalytic Applications of Triazene Ligands

Triazenes as Electron Donors and Ligands for Transition Metals

Triazenes and their structural relatives, such as 1,3,5-triazines, function as effective ligands for a variety of metal ions. researchgate.netresearchgate.net These nitrogen-rich heterocyclic compounds possess strong chelating capabilities, providing potential binding sites for complexation. researchgate.net The utility of triazole-derived N-heterocyclic carbenes (NHCs), known as triazolylidenes, has grown as they are stronger donor ligands compared to traditional imidazole-derived carbenes. researchgate.netaithor.com The coordination of these ligands to transition metals is a crucial step in the formation of catalytically active species. nih.gov Multidentate ligands based on symmetrical triazine (s-triazine) are particularly noted for forming highly stable metal complexes due to the chelate effect. mdpi.com

The electronic properties of triazene (B1217601) and related triazine ligands are central to their function in metal complexes. The introduction of multiple nitrogen atoms into the heterocyclic scaffold significantly alters the electronic structure compared to pyridine (B92270) analogues. acs.orgsemanticscholar.org This modification affects the ligand's aromaticity, π-accepting properties, and N-basicity. acs.orgsemanticscholar.org

Key electronic properties of nitrogen-containing heterocycles are summarized below:

| Property | Pyridine | Pyrazine | Pyrimidine (B1678525) | Triazine |

| Aromaticity | High | High | Reduced | Significantly Reduced |

| π-Acidity | Moderate | Increased | High | Very High |

| LUMO Energy | High | Lower | Lower | Lowest |

This table provides a qualitative comparison of electronic properties across different nitrogen-containing heterocyclic ligands, based on findings in the literature. acs.orgsemanticscholar.org

The design of the triazene ligand framework has a profound impact on the coordination geometry and properties of the resulting metal complex. The geometry of the 1,3,5-triazinyl ring can impose a specific conformation on the complex, which in turn influences the metal's spin state. whiterose.ac.uk

A study on homoleptic iron(II) complexes with 2,4-di(pyrazol-1-yl)-1,3,5-triazine (bpt) derivatives revealed that the ligand's conformation, rather than the electronic properties of the donor atoms, dictates the high-spin state of the Fe(II) center. whiterose.ac.uk This is attributed to a narrowing of the chelate ligand bite angle imposed by the triazine ring, which weakens the Fe/pyrazolyl σ-bonding interaction and stabilizes the high-spin form. whiterose.ac.uk In contrast, related complexes with pyridine or pyrimidine cores often exhibit thermal spin-crossover behavior. whiterose.ac.uk

Influence of Heterocyclic Core on Iron(II) Complex Spin State

| Ligand Core | Chelate Bite Angle | Fe/Pyrazolyl Interaction | Resulting Spin State |

|---|---|---|---|

| Pyridine/Pyrimidine | Wider | Stronger | Spin-Crossover Potential |

This table summarizes the relationship between ligand geometry and metal ion spin state as observed in iron(II) complexes. whiterose.ac.uk

Furthermore, the coordination of an s-triazine based NNO-donor ligand to Pt(II) resulted in a distorted square planar geometry. nih.gov The design of the ligand can therefore be used to fine-tune not only the electronic environment of the metal but also its coordination sphere, which is critical for catalytic activity. mdpi.com

Metal-Mediated Catalytic Transformations Employing Triazene-Based Ligands

Complexes formed from transition metals and triazene-based ligands have demonstrated versatility as catalysts in a range of organic transformations. researchgate.net The tunable nature of the triazene scaffold allows for the modulation of catalytic activity and selectivity. researchgate.net For instance, combining cyclic (alkyl)(amino)carbenes (CAACs) with a triazene unit has produced donor-flexible ligands that, when complexed with palladium, serve as precatalysts for olefin activation. chemistryviews.org

Triazene-based ligands have been successfully employed in the metal-mediated activation of olefins for polymerization and oligomerization reactions. A notable example involves a palladium complex featuring a quinoline-substituted CAAC-triazene ligand, which acts as a precatalyst for the oligomerization of ethylene (B1197577) and the isomerization of 1-hexene. chemistryviews.org

In the field of controlled radical polymerization, triazine-based unimolecular initiators have been developed. escholarship.org These systems can mediate the polymerization of various monomers, including styrene (B11656) and its derivatives, to produce polymers with targeted molecular weights and low dispersities. escholarship.org While not always metal-mediated, these findings highlight the inherent utility of the triazene framework in controlling polymerization processes. escholarship.org The mechanism is proposed to involve a stable triazinyl radical that reversibly caps (B75204) the growing polymer chain, analogous to nitroxide-mediated polymerization (NMP). escholarship.org

Catalytic Performance in Ethylene Oligomerization

| Catalyst System | Product | Application |

|---|

This table highlights the application of a specific triazene-based catalyst in olefin transformation. chemistryviews.org

Additionally, photoexcited azoxy-triazenes have been used for the chemoselective aziridination of both activated and unactivated olefins, representing another form of olefin activation. nih.govacs.org This method proceeds through a nitrogen-atom transfer from the photo-induced triazene to the alkene. nih.govacs.org

The activation of typically inert C-H bonds is a significant challenge in catalysis. Ligand design plays a crucial role, and triazene-based pincer ligands are attractive candidates for facilitating this process through metal-ligand cooperation (MLC). acs.org In MLC, the ligand is not a passive spectator but actively participates in bond-making and bond-breaking steps, often through reversible dearomatization and aromatization of the heterocyclic core. acs.orgsemanticscholar.orgacs.org

While direct examples involving (1E)-1,3-Diethyl-3-phenyltriaz-1-ene are not prominent, the principles are demonstrated by related pincer complexes. acs.org The reduced aromaticity of the triazine core makes reversible dearomatization processes more energetically favorable compared to pyridine-based systems. acs.orgsemanticscholar.org This allows the ligand to act as a proton relay or electron sink, facilitating the heterolytic cleavage of bonds like H-H, N-H, and C-H at the metal center without a formal change in the metal's oxidation state. acs.org

The primary mechanisms for transition metal-catalyzed C-H activation include:

Oxidative Addition: Common for late transition metals in low oxidation states.

Sigma-Bond Metathesis: Often observed with early transition metals.

Concerted Metalation-Deprotonation (CMD): Typical for late transition metals in high oxidation states. youtube.com

The design of triazene ligands can be tailored to favor one of these pathways, guiding the reactivity and selectivity of C-H activation in catalytic cycles. acs.orgd-nb.info

Theoretical and Computational Studies of Triazene Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in triazene (B1217601) molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular orbital energies, charge distributions, and bonding characteristics.

In (1E)-1,3-Diethyl-3-phenyltriaz-1-ene, the delocalization of π-electrons across the N=N-N backbone and the phenyl ring is a key feature of its electronic structure. The nitrogen atoms in the triazene chain possess lone pairs of electrons that can participate in resonance, influencing the molecule's stability and reactivity. Computational studies on similar aryl triazenes have shown that the nature of the substituents on the aryl ring can significantly affect the electronic properties of the triazene functional group through mesomeric and inductive effects. researchgate.net

The bonding in the triazene moiety is characterized by a mixture of single and double bond character, which can be quantified through calculated bond lengths and bond orders. The N1=N2 double bond is typically shorter than the N2-N3 single bond, and these bond lengths can be accurately predicted by computational methods. The table below illustrates typical bond lengths that would be expected for the triazene core of this compound based on computational studies of related molecules.

| Bond | Predicted Bond Length (Å) |

| N1=N2 | ~1.25 |

| N2-N3 | ~1.34 |

| N3-C(ethyl) | ~1.45 |

| N3-C(phenyl) | ~1.42 |

Note: These are illustrative values based on general computational chemistry knowledge of similar compounds.

Computational Analysis of Conformational Dynamics and Energy Barriers

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the N2-N3 bond and the bonds connecting the ethyl and phenyl groups to the nitrogen atoms. Computational methods can map the potential energy surface of the molecule to identify stable conformers and the energy barriers for their interconversion.

For this compound, rotation around the N2-N3 bond leads to different spatial arrangements of the diethylamino and phenyl groups relative to the N=N double bond. These rotations are associated with specific energy barriers that can be calculated. Lower energy barriers indicate more flexible structures at room temperature. The presence of bulky ethyl and phenyl groups can lead to steric hindrance, which influences the preferred conformations.

A relaxed potential energy surface scan for rotation around the N2-N3 bond would likely reveal the most stable conformers and the transition states connecting them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Prediction and Characterization of Tautomeric Equilibria and Interconversions

Tautomerism is a significant aspect of triazene chemistry. While this compound itself does not exhibit the common prototropic tautomerism seen in 1,3-diaryl or 1-aryl triazenes (as it lacks a proton on N3), related triazene systems have been studied for their tautomeric equilibria. researchgate.net For triazenes with a hydrogen on N3, a tautomeric equilibrium exists where the proton can shift to N1.

Computational studies are instrumental in predicting the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netnih.gov By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization reaction can be determined. These calculations often reveal that the stability of a particular tautomer can be influenced by the solvent environment, a factor that can be modeled using computational methods. orientjchem.org For instance, polar solvents might stabilize a more polar tautomer. orientjchem.org

Density Functional Theory (DFT) and Ab Initio Studies of Reaction Mechanisms

DFT and ab initio methods are extensively used to elucidate the mechanisms of chemical reactions involving triazenes. mdpi.comresearchgate.netnih.gov These studies can map out the entire reaction pathway, identifying reactants, transition states, intermediates, and products. For this compound, a key reaction of interest is its decomposition.

The decomposition of triazenes can proceed through various mechanisms, and computational studies help to distinguish between them by calculating the activation energies for each proposed step. For example, the acid-catalyzed decomposition of aryl-alkyl triazenes is believed to proceed via protonation of the triazene chain, followed by fragmentation to form a diazonium ion and an amine. DFT calculations can model this process, providing detailed geometries of the transition states and confirming the energetic feasibility of the proposed mechanism.

The following table presents a hypothetical comparison of activation energies for different proposed decomposition pathways of a generic 1,3-dialkyl-3-aryl triazene, as might be determined by DFT calculations.

| Decomposition Pathway | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | 15-25 |

| Thermal (Radical) Cleavage | 30-40 |

| Photochemical Decomposition | Dependent on excited state properties |

Note: These are illustrative values to demonstrate the output of such computational studies.

Molecular Dynamics Simulations for Understanding Thermal Pathways

Molecular dynamics (MD) simulations provide a means to study the time-evolution of a molecular system, offering insights into its dynamic behavior at the atomic level. For this compound, MD simulations can be used to investigate its thermal decomposition pathways.

In an MD simulation, the forces on each atom are calculated using a force field or a quantum mechanical method, and the classical equations of motion are integrated to propagate the system forward in time. By simulating the system at elevated temperatures, the thermal decomposition process can be observed directly. This approach can reveal complex reaction pathways, including bond breaking and bond formation events, and the lifetimes of transient intermediates.

Reactive force fields have been developed to model chemical reactions in MD simulations, allowing for the study of pyrolysis and other high-energy processes. Such simulations could predict the initial steps in the thermal breakdown of this compound, which are likely to involve the cleavage of the weaker N-N or N-C bonds.

Emerging Research Directions and Future Perspectives in Triazene Chemistry

Development of Novel Synthetic Methodologies for Triazene (B1217601) Scaffolds

The conventional synthesis of 1-aryl-3,3-dialkyltriazenes, the class to which (1E)-1,3-Diethyl-3-phenyltriaz-1-ene belongs, typically involves the diazotization of a primary aromatic amine followed by its coupling with a secondary amine. Specifically, for This compound , this would entail the reaction of a phenyldiazonium salt with diethylamine (B46881).

Contemporary research in the synthesis of triazene scaffolds is geared towards the development of more efficient, sustainable, and versatile methods. Key areas of innovation include:

Flow Chemistry: The application of microreactor technology offers precise control over reaction parameters, which can lead to enhanced yields and improved safety profiles, a significant advantage when handling potentially unstable diazonium intermediates.

Green Chemistry Approaches: There is a growing emphasis on developing synthetic protocols that utilize milder reaction conditions, thereby reducing the environmental impact and broadening the compatibility with various functional groups.

While these advancements are propelling the field of triazene synthesis forward, dedicated studies reporting novel synthetic methodologies specifically for This compound are not extensively represented in the current body of scientific literature.

Exploration of Unprecedented Reactivity Modes and Mechanistic Insights

The characteristic reactivity of triazenes is largely defined by the labile N-N single bond within the triazene moiety. This bond can undergo either homolytic or heterolytic cleavage, rendering triazenes valuable precursors for the generation of aryl radicals or cations in organic synthesis.

Emerging areas of research into the reactivity of triazenes include:

Photoredox Catalysis: The use of visible light to initiate chemical transformations involving triazenes is a rapidly expanding field. This approach provides an environmentally benign and highly efficient means of generating reactive intermediates under mild reaction conditions.

Transition-Metal-Catalyzed Cross-Coupling: Triazenes are being increasingly utilized as versatile coupling partners in a variety of transition-metal-catalyzed reactions, facilitating the formation of both carbon-carbon and carbon-heteroatom bonds.

Computational Chemistry: In-depth mechanistic studies employing computational methods are providing unprecedented insights into the reaction pathways of triazenes. This fundamental understanding is crucial for the rational design of new reactions and applications.

However, specific experimental investigations into novel reactivity modes or detailed mechanistic studies of This compound are not widely documented.

Applications in Advanced Materials Science and Engineering

The integration of the triazene functional group into advanced materials is a promising area of research, owing to the unique electronic and chemical properties of this moiety.

Design of Triazene-Containing Polymeric Materials

While the structurally related nitrogen-containing heterocycles, particularly triazines, have been extensively incorporated into the backbone of thermally stable and functional polymers, the specific inclusion of the This compound unit into macromolecular architectures is not a well-explored area. The inherent thermal lability of the triazene linkage can pose a challenge for applications that demand high-temperature stability. Conversely, this characteristic could be strategically exploited in the design of degradable polymers or for the controlled release of encapsulated agents.

Optoelectronic Applications (e.g., in Solar Cells, Luminophores)

The application of triazene derivatives in the field of optoelectronics is still in its nascent stages. The electronic properties of the triazene core can, in principle, be fine-tuned through synthetic modification of its substituents, which opens up possibilities for the development of novel materials for a range of optoelectronic devices.

Solar Cells: Although materials based on the triazine heterocycle have demonstrated potential in the context of organic photovoltaics, there is a lack of specific research on the application of This compound in solar cell technology.

Luminophores: The design of fluorescent and phosphorescent materials based on triazene scaffolds represents a potential avenue for future research. The tunability of their emission properties through molecular engineering makes them intriguing candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. At present, however, dedicated studies on the luminescent properties of This compound are not readily available in the scientific literature.

Advances in Catalytic Systems and Ligand Development

The presence of multiple nitrogen atoms with lone pairs of electrons makes triazenes potential candidates for use as ligands in the field of coordination chemistry and catalysis. The coordination of the triazene nitrogen atoms to a metal center could modulate the catalytic activity and selectivity of the resulting metal complex.

Current research into the broader area of triazene-based ligands is focused on:

Homogeneous Catalysis: The development of well-defined molecular catalysts based on metal-triazene complexes for a variety of organic transformations.

Heterogeneous Catalysis: The immobilization of triazene-based catalytic species onto solid supports to enhance catalyst stability and facilitate recycling.

Specific research detailing the design and application of catalytic systems or ligands derived from This compound has not been identified in the reviewed literature.

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃ |

| Average Mass | 177.251 g/mol |

| Monoisotopic Mass | 177.1266 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H15N3/c1-3-13(4-2)12-11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

| InChIKey | JHPQXSWFRNIFCC-UHFFFAOYSA-N |

| SMILES | CCN(CC)N=NC1=CC=CC=C1 |

| Predicted XlogP | 4.3 |

Q & A

Q. What are the optimal synthetic routes for (1E)-1,3-Diethyl-3-phenyltriaz-1-ene, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Route Design : Start with literature-based triazene synthesis protocols (e.g., coupling aryl diazonium salts with secondary amines) . For structural analogs like 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, reaction conditions (temperature, solvent polarity, pH) significantly influence yield and stereochemistry .

- Optimization Strategy : Use a split-plot experimental design (e.g., varying solvents, catalysts, and temperatures in nested factors) to identify critical parameters. For example, ’s split-split plot design for agricultural studies can be adapted by substituting chemical variables (e.g., solvent polarity as main plots, catalysts as subplots) .

- Analytical Validation : Monitor reaction progress via HPLC or NMR (as in ’s characterization of triazene derivatives) to quantify intermediates and byproducts .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for triazene derivatives like this compound?

Methodological Answer:

- Comparative Analysis : Apply ’s comparative framework by cross-referencing data from multiple sources (e.g., crystallographic databases, peer-reviewed syntheses) . For example, discrepancies in NH stretching frequencies (IR) may arise from solvent effects or hydrogen bonding, as seen in ’s IR analysis of analogous compounds .

- Computational Validation : Use DFT calculations to simulate NMR/IR spectra and compare with experimental results. This approach aligns with ’s structural modeling of triazene analogs .

Q. What standardized protocols exist for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies : Adapt ’s environmental fate framework to laboratory conditions. Test degradation kinetics under controlled variables (light, humidity, temperature) using accelerated aging protocols .

- Analytical Metrics : Quantify decomposition via LC-MS or UV-Vis spectroscopy, similar to ’s use of mass spectrometry for tracking fragmentation patterns .

Advanced Research Questions

Q. How can the electronic and steric effects of substituents (e.g., ethyl, phenyl) on the triazene core be mechanistically investigated?

Methodological Answer:

- Computational Modeling : Perform frontier molecular orbital (FMO) analysis to quantify electron distribution, as demonstrated in ’s structural studies of triazene derivatives . Pair this with Hammett σ constants to correlate substituent effects with reactivity.

- Experimental Probes : Use time-resolved spectroscopy (e.g., transient absorption) to study excited-state dynamics, inspired by ’s photochemical characterization of similar compounds .

Q. What experimental designs are suitable for evaluating the environmental persistence and ecotoxicological impacts of this compound?

Methodological Answer:

- Ecotoxicology Framework : Follow ’s tiered approach:

- Phase 1 (Lab) : Measure physicochemical properties (log P, hydrolysis rates) .

- Phase 2 (Microcosm) : Assess biodegradation in simulated ecosystems (e.g., soil/water matrices) .

- Phase 3 (Field) : Monitor bioaccumulation in indicator species (e.g., Daphnia magna) using isotope-labeled analogs .

- Data Integration : Use multivariate analysis to reconcile lab-field discrepancies, as in ’s split-split plot statistical framework .

Q. How can researchers address challenges in crystallizing this compound for structural elucidation?

Methodological Answer:

- Crystallization Strategies : Apply slow evaporation or diffusion methods with polar/non-polar solvent mixtures, referencing ’s success with 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene .

- Crystallographic Refinement : Use SHELX or Olex2 for structure solution, ensuring hydrogen-bonding networks are accurately modeled (as in ’s CIF data) .

Critical Research Gaps

- Stereoelectronic Effects : Limited data on how ethyl vs. methyl substituents alter triazene reactivity.

- Ecotoxicity : No longitudinal studies on chronic exposure impacts (aligns with ’s call for long-term ecosystem monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.